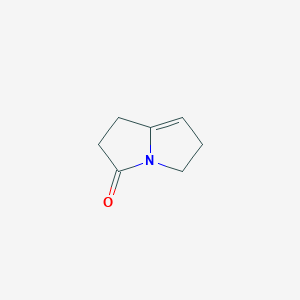

5,6-Dihydro-1H-pyrrolizin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,5,6-tetrahydropyrrolizin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFXAZYZGKRUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C1)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dihydro 1h Pyrrolizin 3 2h One and Its Derivatives

Contemporary Strategies for Pyrrolizinone Scaffold Construction

Modern synthetic chemistry has driven the development of more efficient and elegant strategies for constructing the pyrrolizinone scaffold. These approaches often focus on atom economy, step economy, and the introduction of stereochemical complexity in a controlled manner.

One-Pot and Multicomponent Reaction Protocols for Pyrrolizinones

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecules like pyrrolizinones from simple starting materials in a single operation. orientjchem.orgnih.gov These reactions are highly efficient and atom-economical, minimizing waste and simplifying purification procedures. bohrium.comnih.gov

A notable example is the one-pot, three-component reaction of L-proline, benzaldehyde, and 1,3-indanedione, which proceeds without a catalyst under microwave irradiation to afford pyrrolizinone derivatives. orientjchem.org The mechanism involves a sequence of condensation, Michael addition, and cyclization. orientjchem.org Another versatile MCR involves the reaction of amines, dialkyl acetylenedicarboxylates, and aromatic aldehydes, catalyzed by triphenylmethyl chloride, to produce substituted pyrroles which can be precursors to pyrrolizinones. orientjchem.org The development of such protocols allows for the generation of a diverse library of pyrrolizinone derivatives by simply varying the starting components.

Table 1: Examples of Multicomponent Reactions for Pyrrole (B145914) and Pyrrolizinone Synthesis

| Reaction Components | Catalyst/Conditions | Product Type | Reference |

| L-proline, benzaldehyde, 1,3-indanedione | Microwave irradiation, catalyst-free | Pyrrolizinones | orientjchem.org |

| Amines, dialkyl acetylenedicarboxylate, aromatic aldehyde | Ph₃CCl, EtOH, room temperature | Substituted pyrroles | orientjchem.org |

| Isatin (B1672199), sarcosine (B1681465), methyl 3-phenylpropiolate | Isopropanol | Spiro[indoline-3,2′-pyrrole] derivatives | orientjchem.org |

| Alkyl acetoacetates, dialkyl acetylene (B1199291) dicarboxylate, amines | Acetic acid | Penta-substituted pyrroles | orientjchem.org |

| Nitro compounds, dialkyl acetylene dicarboxylate, phenacyl bromide | Indium/HCl | Polysubstituted pyrroles | orientjchem.org |

Cycloaddition Reactions in Pyrrolizinone Formation

Cycloaddition reactions represent a cornerstone of modern organic synthesis, providing a powerful means to construct cyclic systems with high levels of stereocontrol.

The 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles is a highly effective method for the synthesis of the pyrrolidine (B122466) ring, which is the core of the pyrrolizidine (B1209537) and, by extension, the pyrrolizinone structure. researchgate.netwikipedia.org Azomethine ylides, which are 1,3-dipoles of the allyl anion type, can be generated in situ from various precursors. nih.gov

A common method for generating azomethine ylides involves the thermal decarboxylation of α-amino acids like proline. researchgate.net The resulting non-stabilized azomethine ylide can then react with a dipolarophile in a multicomponent fashion to yield pyrrolizidine structures. researchgate.net Alternatively, azomethine ylides can be formed from the condensation of an amine and an aldehyde or ketone. nih.gov For instance, the reaction of isatin with sarcosine generates an azomethine ylide that can undergo cycloaddition with an alkyne to form spiro-pyrrolidinyl derivatives. orientjchem.org The versatility of this approach allows for the synthesis of a wide array of substituted pyrrolidines and pyrrolizinones by varying the amino acid, carbonyl compound, and dipolarophile. rsc.org

The development of catalytic and enantioselective cycloaddition reactions has been a major advancement, allowing for the synthesis of chiral dihydropyrrolizinols, which are immediate precursors to chiral 5,6-Dihydro-1H-pyrrolizin-3(2H)-ones. Transition metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes are among the most powerful methods for the stereocontrolled synthesis of enantioenriched pyrrolidines. nih.gov

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes have been shown to produce enantioenriched fluorinated pyrrolidines with high yields and excellent stereoselectivities. nih.gov Similarly, rhodium-catalyzed [4+2+2] cycloadditions have been developed for the synthesis of bicyclic azocine (B12641756) rings, demonstrating the power of transition metal catalysis in constructing complex nitrogen-containing heterocycles. nih.gov These catalytic enantioselective methods provide access to specific stereoisomers of dihydropyrrolizinols, which is crucial for applications in medicinal chemistry.

Transition Metal-Mediated Cyclizations and Ring-Closing Metathesis Strategies

Transition metal catalysis has also enabled powerful cyclization and ring-closing metathesis (RCM) strategies for the synthesis of pyrrolizinone-related structures. A one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones, which share a similar bicyclic core with pyrrolizinones, has been achieved via a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides followed by oxidation. chemistryviews.org

Ring-closing metathesis has become a valuable tool for the formation of cyclic alkenes, including those found in macrocyclic natural products. nih.gov While often used for larger rings, the principles of RCM can be applied to the synthesis of five- and six-membered heterocyclic rings. The development of stereoselective RCM catalysts, such as tungsten-based alkylidenes, allows for the control of the resulting alkene geometry, which can be a critical factor in the biological activity of the final molecule. nih.gov However, challenges such as competitive isomerization and catalyst decomposition can impact the efficiency of RCM reactions. rsc.org

Radical Cyclization Approaches for Pyrrolizine Synthesis

The formation of five-membered rings through 5-exo-trig radical cyclization is a well-established and efficient method in organic synthesis. diva-portal.org This approach has been successfully applied to the synthesis of pyrrolidine and, by extension, pyrrolizine skeletons. The high favorability of 5-exo cyclizations over other ring-closing pathways is a key advantage. diva-portal.org

Recent advancements have focused on novel methods for generating the necessary radical precursors. For instance, selenium-containing radical precursors have been synthesized from aziridines and α-phenylseleno ketones, which then cyclize to form 2,4- and 3,4-disubstituted pyrrolidines. diva-portal.org The choice of protecting group on the nitrogen atom has been shown to significantly influence the diastereoselectivity of the cyclization. The diphenylphosphinoyl protecting group, for example, leads to a high degree of cis-selectivity, with cis/trans ratios as high as 24:1 being achieved at 17°C. diva-portal.org In contrast, unprotected pyrrolidine precursors favor the formation of the trans-diastereomer. diva-portal.org

Iminyl radical cyclizations, another subset of nitrogen-centered radical reactions, have also been explored for the synthesis of functionalized pyrrolines, which are precursors to pyrrolizinones. nsf.gov These reactions can be initiated by microwave irradiation of O-phenyloximes tethered to alkenes, leading to 5-exo-trig cyclization. nsf.govnih.gov The resulting cyclic radicals can be trapped with a variety of agents to introduce diverse functionalities. nih.gov A notable feature of this method is the ability to perform tandem cyclization-thiyl radical β-elimination reactions with allylic sulfides, yielding terminal alkenes that can be further elaborated. nsf.govnih.gov

A free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using the (TMS)3SiH/AIBN system has been developed to synthesize a new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. nih.gov This method provides good yields and avoids the need for column chromatography for purification. nih.gov

Table 1: Comparison of Radical Cyclization Methodologies for Pyrrolidine/Pyrroline (B1223166) Synthesis

| Methodology | Radical Precursor | Key Features | Selectivity | Reference |

| Selenium-mediated Cyclization | Selenium-containing species from aziridines | Use of protecting groups to direct stereoselectivity | High cis-selectivity with diphenylphosphinoyl group | diva-portal.org |

| Microwave-promoted Iminyl Radical Cyclization | O-Phenyloximes | Broad scope of radical traps, tandem reactions possible | Highly diastereoselective in some cases | nsf.govnih.gov |

| Free-Radical Intramolecular Cyclization | o-Bromophenyl-substituted pyrrolylpyridinium salts | Good yields, chromatography-free purification | Not specified | nih.gov |

Biomimetic Synthetic Pathways to Pyrrolizinone-Related Structures

Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for constructing complex molecules. While direct biomimetic syntheses of 5,6-Dihydro-1H-pyrrolizin-3(2H)-one are not extensively detailed in the provided context, related strategies for similar heterocyclic systems offer valuable insights. The synthesis of dihydrofuro[2,3-f]indolizidinone from biosourced reagents at a multigram scale serves as an example of leveraging bio-derived starting materials for the construction of complex heterocyclic frameworks. rsc.org This advanced building block allows for diversification at multiple points, leading to a variety of polyhydroxylated indolizidine derivatives. rsc.org

Microwave-Assisted Synthetic Protocols for Pyrrolizinone and Pyrrolizidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. pensoft.netpensoft.net The application of microwave irradiation has proven particularly beneficial in the synthesis of pyrrole and its derivatives. pensoft.netpensoft.net

Several classical pyrrole syntheses, including the Paal-Knorr, Hantzsch, Clauson-Kaas, and Barton-Zard reactions, have been adapted to microwave conditions with significant improvements. pensoft.net For instance, the Paal-Knorr condensation, a primary route to pyrroles, can be performed under solvent-free conditions using an organocatalyst and microwave irradiation, achieving high conversions in seconds. pensoft.net

In the context of pyrrolizinone precursors, microwave-promoted iminyl radical cyclizations of O-phenyloximes have been shown to be effective. nsf.govnih.gov A study on the cyclization of O-phenyloxime 1 with allylsulfone 2a demonstrated that increasing the reaction temperature to 120 °C under microwave irradiation improved the yield of the resulting pyrroline 3a . nsf.gov

Table 2: Effect of Temperature on Microwave-Promoted Iminyl Radical Cyclization

| Entry | Temperature (°C) | Yield of 3a (%) | Reference |

| 1 | 100 | Low | nsf.gov |

| 2 | 120 | Better | nsf.gov |

| 3 | >120 | Not beneficial | nsf.gov |

Furthermore, novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives have been synthesized using microwave irradiation, and their biological activities have been evaluated. nih.gov These examples underscore the versatility and efficiency of microwave-assisted protocols in the synthesis of various pyrrole-containing heterocyclic systems.

Synthesis via Sequential Transformations of Cyclic Allyl Imides

A facile synthetic route to pyrrolizinone derivatives has been developed utilizing the sequential transformations of N-allyl cyclic imides. This method provides a strategic approach to constructing the bicyclic core. Enantioselective N-allylation of N-silyl pyrrole latent nucleophiles with allylic fluorides, followed by hydrogenation and a diastereoselective Friedel-Crafts cyclization, constitutes an efficient pathway to access enantioenriched substituted 2,3-dihydro-1H-pyrrolizin-1-ones. researchgate.net

Fluorinated Dihydropyrrolizinone Synthesis via Cross Metathesis and Tandem Cycloaromatization

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. A novel method for the synthesis of fluorinated dihydropyrrolizinones has been developed, starting from fluorinated enamino amides and aliphatic conjugated ketones. researchgate.net This process involves a cross-metathesis reaction followed by a tandem sequence of cycloaromatization, enamine hydrolysis, and intramolecular Friedel-Crafts alkylation. researchgate.net This pot-economical approach provides access to a new family of fluorinated dihydropyrrolizinones. researchgate.net

Olefin metathesis, a powerful tool for forming C=C bonds, is central to this strategy. beilstein-journals.org The use of robust Ru-based catalysts allows for a wide range of functional group tolerance. beilstein-journals.org

Stereoselective Synthesis of this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Chiral Auxiliary and Asymmetric Catalysis in Pyrrolizinone Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules. In the context of pyrrolizine synthesis, organocatalytic cascade reactions have been employed to generate highly functionalized chiral products with excellent enantioselectivities and diastereoselectivities.

Pyrroles have been utilized as N-centered heteroaromatic nucleophiles in organocatalytic cascade conjugate addition-aldol reactions with α,β-unsaturated aldehydes. This approach affords highly functionalized chiral pyrrolizines bearing three consecutive stereocenters in good yields and with high enantioselectivities (90-98% ee) and excellent diastereoselectivities (>20:1 dr). documentsdelivered.com

Similarly, the organocatalytic asymmetric cascade aza-Michael–aldol reaction of α-branched α,β-unsaturated aldehydes with 2-(trifluoroacetyl)pyrroles has been used to synthesize new chiral pyrrolizine-based triheterocycles. researchgate.net This method achieves high enantioselectivities (90–95% ee) and excellent diastereoselectivities (up to >20:1 dr), generating products with three consecutive stereogenic centers, including two chiral quaternary centers. researchgate.netknu.ac.kr

The use of chiral Brønsted acids as catalysts has also been explored. A chiral Brønsted acid-catalyzed asymmetric cascade aza-Piancatelli rearrangement/intramolecular Diels–Alder reaction has been developed for the synthesis of chiral aza- nsf.govnsf.govnih.gov-tricyclic derivatives with multiple contiguous stereocenters in a highly enantioselective manner. rsc.org Chiral phosphoric acid catalysts have been successfully used in the atroposelective cyclodehydration reaction to afford atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios. nih.gov

Table 3: Organocatalytic Asymmetric Syntheses of Chiral Pyrrolizine Derivatives

| Reaction Type | Catalyst | Key Features | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |

| Cascade Conjugate Addition-Aldol | Organocatalyst | Three consecutive stereocenters | 90-98% | >20:1 | documentsdelivered.com |

| Cascade Aza-Michael-Aldol | Organocatalyst | Three consecutive stereocenters, two quaternary | 90-95% | up to >20:1 | researchgate.netknu.ac.kr |

| Cascade aza-Piancatelli/Diels-Alder | Chiral Brønsted Acid | Multiple contiguous stereocenters | Highly enantioselective | Not specified | rsc.org |

Derivatization and Functionalization of the this compound Core

The unique electronic and structural features of the this compound nucleus allow for a range of chemical transformations. These modifications are essential for tuning the molecule's properties and for creating a diverse library of derivatives.

The pyrrolizinone ring system is susceptible to electrophilic attack, leading to the introduction of various functional groups. The reactivity of the ring is influenced by the electron-donating nitrogen atom, which can activate the pyrrole moiety towards electrophiles. One notable example is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netnih.gov

In the case of pyrrolizin-3-one, Vilsmeier formylation has been shown to yield a variety of products. researchgate.net One of the identified products is the 5-formylpyrrolizinone, which was obtained in a 16% yield. researchgate.net This reaction demonstrates the feasibility of introducing an aldehyde group onto the pyrrolizinone core, which can then serve as a versatile handle for further synthetic transformations.

It is important to note that the reaction conditions for electrophilic substitutions on the pyrrolizinone ring can significantly influence the outcome. For instance, azo-coupling, another electrophilic substitution reaction, was only observed under basic conditions, leading to a ring-opened product rather than direct substitution on the pyrrolizinone core. researchgate.net

The introduction of halogen and acyl groups onto the this compound scaffold is a key strategy for creating derivatives with altered electronic properties and for providing sites for further cross-coupling reactions.

Halogenation of the pyrrolizinone core can be achieved through various methods. The reaction of pyrrolizin-3-one with dry hydrogen chloride results in an electrophilic addition to furnish the 1-chloro-1,2-dihydro derivative in a high yield of 93%. researchgate.net This chlorinated intermediate is particularly useful as the halogen can be readily displaced by nucleophiles. researchgate.net Bromination of the pyrrolizinone can be accomplished using N-bromosuccinimide (NBS). researchgate.net The outcome of this reaction is dependent on the reaction conditions. In the presence of nucleophiles, bromination can lead to the formation of other derivatives, while under free-radical conditions, 2-bromopyrrolizinone is formed with a 55% yield. researchgate.net

While specific examples of Friedel-Crafts acylation directly on the this compound core are not extensively documented in the reviewed literature, this reaction remains a fundamental method for introducing acyl groups onto aromatic and heteroaromatic rings. The general mechanism involves the reaction of an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to generate a highly reactive acylium ion, which then attacks the electron-rich ring.

| Reaction | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Chlorination | Dry HCl | 1-chloro-1,2-dihydropyrrolizin-3-one | 93 | researchgate.net |

| Bromination | NBS, free radical conditions | 2-bromopyrrolizinone | 55 | researchgate.net |

| Formylation | Vilsmeier-Haack reagents | 5-formylpyrrolizinone | 16 | researchgate.net |

Table 1: Examples of Halogenation and Acylation Reactions on the Pyrrolizinone Core

Achieving regioselectivity in the functionalization of the this compound ring system is paramount for the targeted synthesis of specific isomers. The inherent reactivity of different positions on the bicyclic structure can be exploited to direct substituents to desired locations.

As mentioned previously, the conditions for bromination can direct the substituent to different positions. Under free-radical conditions, the bromine is introduced at the C2 position. researchgate.net Vilsmeier formylation has been shown to produce the C5-formylated derivative, indicating a degree of regioselectivity in this electrophilic substitution. researchgate.net

The principle of using directing groups, which is well-established in the chemistry of other heterocyclic systems, can be conceptually applied to the pyrrolizinone core. The strategic placement of a substituent can either electronically or sterically guide an incoming electrophile or nucleophile to a specific position.

Targeted modifications at specific carbon atoms of the pyrrolizinone nucleus, such as C5 and C7, allow for the fine-tuning of the molecule's structure and properties.

Functionalization at the C5 position has been demonstrated through the Vilsmeier formylation, which yields 5-formylpyrrolizinone. researchgate.net This aldehyde group at C5 can be a precursor for a variety of other functional groups through reactions such as oxidation, reduction, or condensation.

Reactivity and Mechanistic Organic Chemistry of 5,6 Dihydro 1h Pyrrolizin 3 2h One Analogues

Intramolecular Transformations and Rearrangements of Pyrrolizinone Precursors

The synthesis of pyrrolizinone derivatives often involves intricate intramolecular cyclization reactions. One notable method for the preparation of pyrrolizinone derivatives involves the sequential transformations of cyclic allyl imides. researchgate.net This approach highlights the strategic use of precursor design to facilitate the formation of the bicyclic pyrrolizinone core.

Another powerful strategy for constructing pyrrolizine skeletons is through the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. researchgate.netresearchgate.net Azomethine ylides, often generated in situ from the reaction of α-amino acids like proline with carbonyl compounds, can react with alkynes to furnish dihydro-1H-pyrrolizine derivatives. researchgate.netresearchgate.net The specific substitution pattern on the final product is dictated by the choice of reactants and reaction conditions.

Furthermore, flash vacuum pyrolysis of amidomethylene derivatives of Meldrum's acid has been explored as a route to pyrrolizine-1,5-dione derivatives, showcasing the utility of high-energy conditions to drive intramolecular rearrangements and construct the pyrrolizine framework. researchgate.net

Elucidation of Reaction Pathways Involving Pyrrolizinone Intermediates

Pyrrolizinone analogues can serve as crucial intermediates in the synthesis of more complex molecules. For instance, the hemiaminal moiety in 2,3-dihydro-1H-pyrrolizin-3-ols, which are closely related to the title compound, can be manipulated. Mild oxidation can convert this functionality into a lactam, demonstrating the role of the pyrrolizine core as a scaffold for further functionalization. nih.gov

The formation of pyrrolizinone systems can also proceed through reactive intermediates such as 2-methide-2H-pyrroles (azafulvenes). These intermediates, generated from the dehydration of pyrrole-2-carbinols, are highly reactive and can undergo cycloaddition reactions. acs.org An organocatalytic, enantioselective [6+2]-cycloaddition of these 2-methide-2H-pyrroles with aryl acetaldehydes provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.govacs.org This reaction proceeds via a hydrogen-bonded, chiral intermediate, highlighting the subtle mechanistic control that can be achieved.

The table below summarizes the yields and stereoselectivities for the formation of various 2,3-dihydro-1H-pyrrolizin-3-ol analogues via this cycloaddition pathway.

| Entry | R¹ | R² | Yield (%) | dr | ee (%) |

| 1 | 4-MeOC₆H₄ | Ph | 85 | >20:1 | 95 |

| 2 | 4-MeC₆H₄ | Ph | 82 | >20:1 | 94 |

| 3 | Ph | Ph | 78 | >20:1 | 92 |

| 4 | 4-FC₆H₄ | Ph | 75 | >20:1 | 91 |

| 5 | 4-ClC₆H₄ | Ph | 72 | >20:1 | 90 |

| 6 | 4-BrC₆H₄ | Ph | 70 | >20:1 | 89 |

| 7 | 2-Naphthyl | Ph | 80 | >20:1 | 93 |

| 8 | Ph | 4-MeOC₆H₄ | 88 | >20:1 | 96 |

| 9 | Ph | 4-NO₂C₆H₄ | 65 | >20:1 | 85 |

Data adapted from a study on the organocatalytic cycloaddition of 2-methide-2H-pyrroles. nih.gov

Tautomeric Equilibria in Pyrrolizinone Systems, particularly 3H- and 1H-Pyrrolizine Interconversions

While specific studies on the tautomerism of 5,6-Dihydro-1H-pyrrolizin-3(2H)-one are not extensively documented in the provided search results, the potential for tautomeric equilibria is an important consideration in heterocyclic chemistry. For instance, in related pyrrolizine systems, the position of the double bond can be subject to tautomeric shifts. In the synthesis of certain dihydro-1H-pyrrolizine derivatives, it was noted that the NMR spectra of the products showed no signals for the keto tautomer, indicating that the enamine-like tautomer was significantly favored under the observed conditions. researchgate.net

The planarity of the pyrrolizine ring system, as observed in the crystal structure of 2,3-dihydro-1H-pyrrolizin-1-one, suggests a degree of aromatic character that can influence the position of tautomeric equilibria. nih.gov The delocalization of electrons within the five-membered rings can stabilize one tautomer over another.

Studies on Reaction Kinetics and Thermodynamics for Pyrrolizinone Formation and Transformation

The thermodynamics and kinetics of ring-opening polymerizations of cyclic monomers provide a conceptual framework for understanding the stability and reactivity of cyclic compounds like pyrrolizinones. wiley-vch.de The driving force for the polymerization of many cyclic monomers is the relief of ring strain. wiley-vch.de While this compound itself is not a monomer in this context, the principles of ring strain and thermodynamic stability are relevant to its formation and reactivity.

The formation of the bicyclic pyrrolizinone system is often an entropically disfavored process, as it involves the formation of a more ordered structure from more flexible precursors. Therefore, the enthalpy of the reaction, driven by factors such as bond formation and relief of strain in the precursors, must be sufficiently negative to favor product formation.

In the enantioselective synthesis of 2,3-dihydro-1H-pyrrolizin-3-ols, the reaction rate was observed to be influenced by the electronic nature of the substituents on the starting materials. Electron-donating groups on the pyrrole-2-carbinol led to more reactive substrates, likely due to a more rapid dehydration to the reactive 2-methide-2H-pyrrole intermediate. nih.govacs.org This observation points to the electronic effects that govern the kinetics of pyrrolizinone formation.

The table below outlines the reaction conditions for the synthesis of various 2,3-dihydro-1H-pyrrolizin-3-ol analogues, providing insight into the practical aspects of these transformations.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) |

| 1 | 10 | Toluene | rt | 24 |

| 2 | 10 | CH₂Cl₂ | rt | 48 |

| 3 | 10 | o-Xylene | rt | 12 |

| 4 | 5 | o-Xylene | 0 | 24 |

| 5 | 10 | THF | rt | 72 |

Data generalized from typical conditions reported for organocatalytic cycloadditions. nih.govacs.org

Computational and Theoretical Investigations of 5,6 Dihydro 1h Pyrrolizin 3 2h One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecular systems. For the pyrrolizinone scaffold, these methods have been instrumental in understanding its electronic nature and predicting its spectroscopic behavior.

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such studies on pyrazole (B372694) derivatives, which share some structural similarities with pyrrolizinones, have been used to analyze molecular stability, bond strength, and reactivity. nih.gov These calculations help in understanding the distribution of electron density and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov The analysis of Frontier Molecular Orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

For instance, in related heterocyclic systems, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been employed to determine global chemical reactivity descriptors such as chemical potential, global chemical hardness, and electrophilicity index. nih.govresearchgate.net These parameters are crucial in predicting the behavior of the molecule in chemical reactions. Natural Bond Orbital (NBO) analysis, another component of DFT studies, offers a detailed understanding of charge distribution and intramolecular interactions. nih.gov Although specific DFT studies on 5,6-Dihydro-1H-pyrrolizin-3(2H)-one are not widely published, the methodologies applied to similar heterocyclic compounds provide a framework for understanding its electronic properties.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR)

Computational methods are also employed to predict and interpret spectroscopic data, which is essential for the characterization of new compounds. For derivatives of 1H-pyrrole, spectroscopic techniques such as Infrared (IR), ¹H-NMR, and ¹³C-NMR are used for structural elucidation. nih.gov

In a study on newly synthesized fused 1H-pyrrole derivatives, the IR spectra showed characteristic absorption bands for various functional groups. For example, the cyano group (C≡N) stretching vibration was observed in the range of 2210–2214 cm⁻¹. nih.gov The ¹H-NMR spectra of these compounds revealed signals corresponding to the different protons in the molecule, with specific chemical shifts and coupling constants that help in assigning the structure. nih.gov Similarly, ¹³C-NMR provided information about the carbon skeleton. nih.gov

For a series of (EZ)-7-Cyano-6-((4-nitrobenzylidene)amino)-N-substituted-2,3-dihydro-1H-pyrrolizine-5-carboxamides, the following spectroscopic data were reported:

| Compound | Key IR Peaks (cm⁻¹) | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) |

| 6a (N-phenyl) | 3279 (NH), 2210 (CN), 1658 (CO) | 9.28 (s, 1H, N=CH), 10.40 (s, 1H, NH) | 156.4 (N=CH), 158.0 (CO) |

| 6b (N-(4-tolyl)) | 3285 (NH), 2212 (CN), 1660 (CO) | 9.30 (s, 1H, N=CH), 10.35 (s, 1H, NH) | 156.5 (N=CH), 158.1 (CO) |

| 6c (N-(4-chlorophenyl)) | 3290 (NH), 2214 (CN), 1662 (CO) | 9.31 (s, 1H, N=CH), 10.45 (s, 1H, NH) | 156.3 (N=CH), 158.2 (CO) |

This table is based on data for related pyrrolizine derivatives. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in drug discovery and development, allowing for the investigation of interactions between small molecules and biological targets.

Analysis of Ligand-Target Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. windows.net This method is widely used to understand the binding modes of potential drug candidates with their protein targets. For instance, in a study of pyrrolo[3,2-d]pyrimidine derivatives, molecular docking was used to investigate their interactions with the active sites of EGFR and CDK2 kinases. nih.govresearchgate.net The analysis of docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. semanticscholar.org

In the context of pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives, which are structurally related to the pyrrolizinone core, docking studies were performed to evaluate their potential as inhibitors of coagulation factors Xa and XIa. nih.gov These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors. nih.gov

Conformational Analysis and Energy Landscapes of Pyrrolizinone Scaffolds

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. The crystal structure of 2,3-Dihydro-1H-pyrrolizin-1-one, a close analog of this compound, reveals a nearly planar molecule. nih.gov In the asymmetric unit of the crystal, two nearly identical molecules are present, oriented at a dihedral angle of 28.98 (3)°. nih.gov This planarity is a key structural feature of the pyrrolizinone scaffold. The sums of the three angles at the nitrogen and a bridgehead carbon atom are close to 360°, indicating the near planarity of the two fused rings. nih.gov Computational methods can be used to explore the conformational space and energy landscapes of such scaffolds, providing insights into their flexibility and preferred shapes.

Virtual Screening and Ensemble Docking Methodologies for Pyrrolizinone Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. scite.ainih.gov This method allows for the rapid and cost-effective screening of vast chemical libraries that would be impractical to test experimentally. researchgate.net Software such as PyRx can be utilized for this purpose, employing docking algorithms to predict the binding affinity of each molecule in the library. scite.airesearchgate.net

Ensemble docking is an advanced virtual screening technique that utilizes multiple conformations of the target receptor. This approach accounts for the flexibility of the protein, which can lead to more accurate predictions of binding modes and affinities. While specific virtual screening campaigns for this compound derivatives are not extensively documented, the general methodologies are well-established and could be readily applied to libraries of compounds containing the pyrrolizinone scaffold. np-mrd.org For example, a library of pyrrolizinone derivatives could be generated and screened against a specific biological target to identify potential lead compounds for further development. np-mrd.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules and guiding the synthesis of more potent analogues.

2D and 3D-QSAR Applications for Pyrrolizinone Analogues

Both 2D and 3D-QSAR models have been successfully applied to various heterocyclic compounds, including those with scaffolds structurally related to pyrrolizinones, to elucidate the key structural features required for their biological activity.

2D-QSAR models utilize topological descriptors to correlate the chemical structure with activity. While specific 2D-QSAR studies on this compound are not extensively documented in the provided results, the principles have been widely applied to similar nitrogen-containing heterocyclic systems. These studies help in understanding the general contributions of molecular properties like size, shape, and electronic features to the observed biological response.

3D-QSAR methods, which consider the three-dimensional properties of molecules, have been extensively used for various classes of compounds. For instance, 3D-QSAR studies on pyrazolodiazepinone inhibitors of phosphodiesterase 2 (PDE2) have demonstrated the utility of these approaches. nih.gov These studies provide a more detailed understanding of the steric and electronic requirements for ligand binding. A recent study on quinoline (B57606) derivatives also highlights the development of robust 2D and 3D-QSAR models for predicting antimalarial activity. mdpi.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are powerful 3D-QSAR techniques that provide detailed insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules, correlating them with their biological activities.

Comparative Molecular Field Analysis (CoMFA) has been instrumental in developing predictive models for various bioactive molecules. For example, a study on fluroquinolone derivatives established CoMFA models with high squared correlation coefficients (up to 0.962) for predicting anti-inflammatory activity. researchgate.net Similarly, CoMFA models for pyrazolodiazepinone inhibitors of PDE2 showed good cross-validated correlation coefficients (q²) of 0.790. nih.gov These examples underscore the potential of CoMFA in guiding the design of novel pyrrolizinone analogues.

Comparative Molecular Similarity Indices Analysis (CoMSIA) complements CoMFA by providing additional descriptor fields, including hydrophobic and hydrogen bond donor/acceptor fields. In the study of pyrazolodiazepinone inhibitors, the CoMSIA model exhibited a q² of 0.769, indicating its predictive power. nih.gov For a series of chromone (B188151) derivatives, a CoMSIA model yielded a q² of 0.876, highlighting the importance of electrostatic, hydrophobic, and hydrogen bond fields for their radical scavenging activity. nih.gov The application of CoMSIA to 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors also resulted in a robust model with a q² of 0.799. nih.gov

| Study | Compound Class | CoMFA q² | CoMSIA q² | Key Findings |

| Pyrazolodiazepinone Inhibitors nih.gov | Phosphodiesterase 2 (PDE2) Inhibitors | 0.790 | 0.769 | Importance of steric and electrostatic fields for activity. |

| Fluroquinolone Derivatives researchgate.net | Anti-inflammatory Agents | 0.554 | 0.600 | Steric, electrostatic, hydrophobic, and donor descriptors are crucial. |

| Chromone Derivatives nih.gov | Radical Scavengers | 0.821 | 0.876 | Electrostatic, hydrophobic, and hydrogen bond fields are significant. |

| 6-aryl-5-cyano-pyrimidine Derivatives nih.gov | LSD1 Inhibitors | 0.802 | 0.799 | Electrostatic, hydrophobic, and H-bond donor fields play important roles. |

| Quinoline Derivatives mdpi.com | Antimalarial Agents | - | - | CoMSIA and 2D-QSAR models showed better predictive capacity than CoMFA. |

Pharmacophore Modeling and Scaffold Hopping Techniques Applied to Pyrrolizinone-Related Structures

Pharmacophore modeling and scaffold hopping are computational strategies employed to identify novel molecular frameworks with desired biological activities.

Pharmacophore modeling focuses on identifying the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. This information is then used to search for new compounds that match the pharmacophore.

Scaffold hopping is a technique used to discover structurally novel compounds by replacing the core structure (scaffold) of a known active molecule with a different one, while maintaining the essential pharmacophoric features. nih.gov This approach has been successfully used to generate new inhibitors for targets like protein-tyrosine phosphatase 1B (PTP1B) and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov For instance, a scaffold hopping approach starting from a pyrrolo[1,2-a]quinoxaline (B1220188) core led to the discovery of new PTP1B inhibitors. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of molecules and their interactions.

Exploration of Ligand-Receptor Binding Dynamics and Stability

MD simulations are invaluable for understanding the intricate details of how a ligand binds to its receptor protein. This technique allows researchers to observe the conformational changes that occur in both the ligand and the receptor upon binding. nih.gov The stability of the ligand-receptor complex over time can be assessed, providing insights into the strength and nature of the binding interactions. youtube.com For example, MD simulations of 6-aryl-5-cyano-pyrimidine derivatives bound to LSD1 revealed that the complex was stable at 300K. nih.gov Such simulations can elucidate the key amino acid residues involved in the interaction, as seen in studies of peroxisome proliferator-activated receptors (PPARs). nih.gov

Solvent Effects and Protein Flexibility in Computational Studies

The surrounding solvent and the inherent flexibility of the protein play crucial roles in molecular recognition and binding.

Solvent effects are critical as the displacement of water molecules from the binding site can significantly contribute to the binding free energy. Computational methods are increasingly being used to explore the role of the solvent in regulating protein properties and intermolecular interactions. nih.gov

Protein flexibility is another key aspect, as proteins are not static entities. MD simulations can capture the conformational flexibility of a protein, revealing how it adapts to bind a ligand. nih.gov For instance, MD simulations have been used to identify regions of increased conformational flexibility in enzymes, which can be crucial for their catalytic activity and selectivity. nih.gov Understanding these dynamic aspects is essential for the accurate prediction of binding affinities and the rational design of new inhibitors.

Biosynthetic Pathways and Natural Product Relevance of Pyrrolizinone Scaffolds

Occurrence and Isolation of Pyrrolizinone-Containing Natural Products

Pyrrolizidine (B1209537) alkaloids (PAs) are a large group of secondary metabolites synthesized by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores. wikipedia.org They are most notably found in the plant families Asteraceae (tribes Eupatorieae and Senecioneae), Boraginaceae, and Fabaceae (primarily the genus Crotalaria). wikipedia.orgnih.govresearchgate.net While the most common PAs are esters of necine bases, some non-basic derivatives, such as 5-oxopyrroles, have been noted in Senecio species. Additionally, dithiolopyrrolones, which feature a pyrrolinone ring, are a class of antibiotics produced by bacteria. nih.govmdpi.com

The isolation of pyrrolizinone-containing natural products, like other PAs, typically involves extraction from the source organism, often plant material. epa.gov The methods must account for the chemical properties of the target compounds. For instance, PAs exist as free bases and the more water-soluble N-oxides. mdpi.comresearchgate.net Pressurized liquid extraction has been shown to be an effective method for recovering PAs from plant tissues. epa.gov Chromatographic techniques, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are essential for the purification and isolation of individual compounds from the crude extract. ijmcr.com

A class of pyrrolizidine alkaloids known as loline (B1675033) alkaloids, which are produced by endophytic fungal symbionts of the genus Epichloë found in cool-season grasses, share the saturated pyrrolizidine ring system. encyclopedia.pubnih.gov While structurally distinct due to an ether bridge, their study provides insights into the diversity of modifications of the core pyrrolizidine structure. encyclopedia.pub

Elucidation of Biosynthetic Routes to Pyrrolizidine and Pyrrolizinone Alkaloids

The biosynthesis of the fundamental pyrrolizidine ring system, the necine base, has been a subject of extensive research since the 1960s. nih.gov These studies have laid the groundwork for understanding how the more specialized pyrrolizinone scaffolds are likely formed. The general pathway begins with common amino acid precursors and proceeds through a series of enzymatic transformations.

The biosynthesis of the necine base starts with the amino acids L-arginine and L-ornithine, which are decarboxylated to form putrescine. semanticscholar.org Two molecules of putrescine are then condensed to form homospermidine, a symmetrical C4-N-C4 intermediate. nih.gov This initial step is a key commitment to the PA pathway.

Enzymatic Mechanisms and Key Intermediates in Pyrrolizinone Biosynthesis

The enzymatic machinery responsible for the construction of the pyrrolizidine skeleton has been partially elucidated. A key enzyme, homospermidine synthase (HSS), catalyzes the formation of homospermidine from two molecules of putrescine. researchgate.netnih.gov This enzyme is believed to have evolved independently multiple times in different plant lineages through the duplication of the gene for deoxyhypusine (B1670255) synthase, an enzyme involved in primary metabolism. nih.gov

Following the formation of homospermidine, a series of oxidations and cyclizations occur. Oxidation of homospermidine by copper-dependent diamine oxidases leads to 4,4'-iminodibutanal, which then cyclizes to form pyrrolizidine-1-carbaldehyde. nih.gov This aldehyde is subsequently reduced to 1-hydroxymethylpyrrolizidine. nih.gov Further modifications, such as desaturation and hydroxylation, lead to the various necine bases, for example, retronecine (B1221780). nih.gov

The formation of the ketone group in a pyrrolizinone, such as at the C-3 position in 5,6-Dihydro-1H-pyrrolizin-3(2H)-one , would likely involve the enzymatic oxidation of a corresponding hydroxylated pyrrolizidine precursor. While the specific enzymes for this transformation in the context of this particular molecule are not yet characterized, alcohol dehydrogenases are known to catalyze such oxidations in secondary metabolism. The catabolism of some PAs in the liver involves enzymatic hydroxylation at various positions on the necine base. encyclopedia.pubsemanticscholar.org

Precursor Incorporation Studies in Pyrrolizinone Biosynthesis

A powerful technique for elucidating biosynthetic pathways is the use of precursor incorporation studies with isotopically labeled compounds. Early research on PA biosynthesis utilized this method extensively. For example, feeding experiments with 14C-labeled ornithine in Crotalaria spectabilis and Senecio species demonstrated its efficient incorporation into the retronecine base. nih.gov

Further detailed studies using precursors labeled with stable isotopes like 13C, 2H, and 15N, followed by NMR spectroscopy, have provided precise information on how the atoms of the precursors are assembled into the final alkaloid structure. nih.gov For instance, studies on the biosynthesis of rosmarinine (B1680723) in Senecio pleistocephalus using 13C-labeled putrescine confirmed that two molecules of putrescine are incorporated to form the necine base, rosmarinecine, via the symmetrical intermediate homospermidine. nih.gov While such studies have been crucial for understanding the biosynthesis of common PAs, specific precursor incorporation studies for This compound have not been reported.

Structural Diversity and Chemotaxonomic Significance of Pyrrolizinone Natural Products

The structural diversity of pyrrolizidine alkaloids is immense, with over 660 different PAs and their N-oxides identified from more than 6,000 plant species. bund.depharaohacademy.com This diversity arises from variations in the structure of the necine base and the nature of the necic acids that esterify it. nih.govmdpi.com Modifications such as hydroxylation, N-oxidation, and acetylation further expand the structural repertoire. nih.gov

Within the pyrrolizinone subclass, structural diversity would be generated by the position of the carbonyl group on the bicyclic ring system, as well as the presence of other substituents. While naturally occurring examples are not widely documented, synthetic efforts have produced a variety of pyrrolizinone derivatives.

Structure Activity Relationship Sar Studies: in Vitro Mechanistic Insights into 5,6 Dihydro 1h Pyrrolizin 3 2h One Interactions

Mechanistic Characterization of Molecular Target Engagement for Pyrrolizinone Analogues

The biological activity of pyrrolizinone analogues is intrinsically linked to their ability to engage with specific molecular targets, primarily enzymes such as kinases. The characterization of these interactions at a mechanistic level is fundamental to understanding their therapeutic potential.

Investigation of Enzyme Inhibition Mechanisms (e.g., FAD-dependent hydroxylase Rv1751)

Analysis of Ligand-Protein Binding Modes and Affinities

The binding modes and affinities of pyrrolizinone analogues to their protein targets are crucial determinants of their potency and selectivity. X-ray crystallography and molecular docking studies of related pyrrolizine derivatives have shed light on these interactions. For example, in the case of pyrrolo[2,3-b]pyridine inhibitors of Adaptor Associated Kinase 1 (AAK1), the nitrogen atoms of the core structure form key hydrogen bonds with the kinase hinge region. nih.gov Specifically, interactions with the backbone of residues like Asp127 and Cys129 are critical for anchoring the inhibitor in the ATP-binding pocket. nih.gov The affinity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A study on pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors revealed that their binding affinity can be assessed using techniques like differential scanning fluorimetry, which measures the thermal stabilization of the protein upon ligand binding. nih.gov This method provides a quantitative measure of the interaction strength.

Molecular Targets Identification through In Silico and In Vitro Approaches (e.g., AKT2 kinase, GSK-3β, EGFR/CDK2)

In silico and in vitro approaches have been instrumental in identifying the molecular targets of various pyrrolizine and pyrrolidinone derivatives. While direct evidence for 5,6-Dihydro-1H-pyrrolizin-3(2H)-one is scarce, related scaffolds have shown activity against several key kinases implicated in disease.

AKT2 kinase, GSK-3β, EGFR, and CDK2 are prominent targets in cancer and other diseases. Research on pyrrolo[3,4-d]pyridazinone derivatives, for instance, has explored their effects on cell cycle regulating kinases like CDK1/cyclin B, although in one study, none of the tested compounds showed significant activity. nih.gov However, other pyrrole-containing scaffolds have demonstrated potent inhibitory activity against these kinases.

A series of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were identified as highly selective CDK2 inhibitors. nih.gov Starting from a high-throughput screening hit, scaffold hopping led to this core structure, which exhibited promising selectivity within the CDK family. nih.gov Further structure-activity relationship studies identified modifications that significantly improved selectivity over other CDKs like CDK1, CDK4/6, CDK7, and CDK9. nih.gov

Similarly, derivatives of pyrrolopyrimidines and indolopyrimidines have been investigated as modulators of multidrug-resistance-associated protein (MRP1). nih.gov Molecular docking studies on new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] nih.govnih.govdiazepine derivatives have identified them as potential dual inhibitors of EGFR and CDK2. nih.gov

Table 1: In Vitro Inhibitory Activity of Selected Pyrrolizine and Related Heterocyclic Analogues Against Various Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrrolo[3,4-d]pyridazinone derivative | CDK1/cyclin B | >10,000 | nih.gov |

| 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one analogue | CDK2 | <10 | nih.gov |

| Fused 1H-pyrrole derivative | EGFR | 15 | nih.gov |

| Fused 1H-pyrrole derivative | CDK2 | 25 | nih.gov |

| Pyrrolo[3,2-b]quinoxaline derivative | EphA3 | 5 | nih.gov |

| Pyrrolo[3,2-b]quinoxaline derivative | LYN | 12 | nih.gov |

| Pyrrolo[3,2-b]quinoxaline derivative | BTK | 20 | nih.gov |

| Tetrahydroindazole analogue | CDK2/cyclin A | 2,300 | nih.gov |

Note: The data presented is for structurally related compounds and not for this compound itself.

Pharmacophore Mapping and Essential Structural Features for Molecular Interaction

Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For pyrrolizinone analogues, a pharmacophore model would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features that are crucial for binding to the target protein.

For instance, a pharmacophore model for pyrrolopyrimidine-based modulators of MRP1 identified two hydrogen bond acceptors, one hydrophobic group, one positive ionic feature, and one aromatic ring as key pharmacophoric features. nih.gov Similarly, for pyrrolo[2,3-b]pyridine inhibitors of AAK1, the pyrrolo[2,3-b]pyridine core itself is a critical pharmacophoric element, providing the necessary hydrogen bonding interactions with the kinase hinge. nih.gov The substituents on this core then determine the selectivity and potency by interacting with other regions of the binding site. nih.gov

Structure-Mechanism Correlations for Pyrrolizinone Derivatives

The correlation between the structure of a pyrrolizinone derivative and its mechanism of action is a key aspect of SAR studies. Small structural modifications can lead to significant changes in inhibitory potency and selectivity.

For example, in the series of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one CDK2 inhibitors, the nature of the substituent at specific positions on the pyrrolopyrimidine core was found to be critical for achieving high selectivity against other CDKs. nih.gov The addition of a sulfonamide group and subsequent modification of its alkyl substituent played a crucial role in mitigating metabolism and improving the pharmacokinetic profile. nih.gov

In the case of pyrrolo[3,2-b]quinoxaline inhibitors, the introduction of a urea (B33335) substituent was found to be important for their mode of action as type II kinase inhibitors, which bind to the inactive conformation of the kinase. nih.gov The specific nature of the aryl group on the urea moiety influenced the selectivity profile across a broad panel of kinases. nih.gov

Elucidation of Resistance Mechanisms Related to Pyrrolizinone Analogues at a Molecular Level

Drug resistance is a major challenge in the development of new therapeutic agents. For kinase inhibitors, resistance can arise through several mechanisms at the molecular level. These include mutations in the target kinase that prevent the inhibitor from binding, amplification of the target gene, or activation of alternative signaling pathways that bypass the inhibited kinase. nih.govnih.govoaes.cc

While specific resistance mechanisms to this compound have not been reported, studies on other kinase inhibitors provide a framework for understanding potential resistance pathways. For example, in the context of ROS1 inhibitors, resistance can emerge from secondary mutations in the ROS1 kinase domain or through the activation of bypass tracks involving kinases like EGFR, MET, or KRAS. amegroups.org Similarly, resistance to EGFR inhibitors can be mediated by the T790M mutation in the EGFR kinase domain. youtube.com

Understanding these potential resistance mechanisms is crucial for the design of next-generation pyrrolizinone inhibitors that can overcome resistance or for the development of combination therapies that target both the primary target and the resistance pathways.

Structure-Activity Relationships in Antioxidant Potential via Radical Scavenging Mechanisms

The investigation into the structure-activity relationships (SAR) of this compound and its analogs concerning their antioxidant potential, specifically through radical scavenging mechanisms, is a focused area of research aimed at identifying the key molecular features that govern this activity. While direct and extensive SAR studies on this compound itself are not widely available in the reviewed literature, valuable insights can be drawn from studies on structurally related heterocyclic compounds, such as pyrrolidinones, pyrroline-2-ones, and other fused ring systems. These studies consistently highlight the critical role of specific substituents and their positions on the heterocyclic core in modulating radical scavenging efficacy.

In many heterocyclic compounds, the presence and position of hydroxyl (-OH) groups are paramount for significant antioxidant activity. nih.gov For instance, in flavonoid and other polyphenolic compounds, the ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) arrangements on an aromatic ring dramatically enhance radical scavenging capacity. hebmu.edu.cn This is attributed to the stabilization of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding. Similarly, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, often leads to an increase in antioxidant activity, whereas electron-withdrawing groups tend to diminish it. researchgate.netwho.int

The primary mechanisms by which these compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) or single electron transfer (SET). The efficiency of these mechanisms is heavily dependent on the bond dissociation enthalpy of the hydrogen-donating group and the ionization potential of the antioxidant molecule, respectively.

While specific experimental data on a series of this compound derivatives is not available in the provided search results, a hypothetical SAR study would likely involve the synthesis of analogs with substitutions at various positions on the bicyclic ring system. The radical scavenging activities of these analogs would then be quantitatively assessed using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The resulting data, typically expressed as IC50 values (the concentration required to scavenge 50% of the radicals), would allow for the elucidation of key structural determinants of activity.

Based on general principles from related compounds, it can be hypothesized that the introduction of hydroxyl or methoxy groups onto the pyrrolizine ring, particularly at positions that would allow for resonance stabilization of a radical, would enhance antioxidant activity. The degree of saturation in the five-membered rings could also influence the electronic properties and, consequently, the radical scavenging potential.

A representative, though hypothetical, data table for such a study is presented below to illustrate how structure-activity relationships would be analyzed.

Table 1: Hypothetical Radical Scavenging Activity of Substituted this compound Derivatives

| Compound | Substitution Pattern | DPPH Radical Scavenging IC50 (µM) |

| I | Unsubstituted | >100 |

| II | 7-Hydroxy | 55.2 |

| III | 7-Methoxy | 78.5 |

| IV | 1-Hydroxy | 62.8 |

| V | 1,2-Dihydroxy | 25.4 |

| VI | 7-Nitro | >100 |

This table is for illustrative purposes only, as specific experimental data for these compounds was not found in the provided search results.

Advanced Applications of 5,6 Dihydro 1h Pyrrolizin 3 2h One in Materials Science and Catalysis

Integration of Pyrrolizinone Derivatives in Novel Material Design

The incorporation of novel heterocyclic building blocks into polymers and materials can impart unique functionalities. The pyrrolizinone scaffold, with its inherent dipole moment and sites for functionalization, presents an intriguing candidate for the design of new materials.

Development of Functional Polymers Incorporating Pyrrolizinone Scaffolds

The development of functional polymers containing the 5,6-dihydro-1H-pyrrolizin-3(2H)-one core is an area with considerable untapped potential. While direct polymerization of this specific pyrrolizinone is not widely documented, the broader class of pyrrole-containing polymers is well-established for its utility in electronics and photonics. The synthetic versatility of pyrrole (B145914) derivatives allows for the introduction of various functional groups, which can be used to tailor the properties of the resulting polymers. For instance, the pyrrolizinone scaffold could be functionalized with polymerizable groups, enabling its incorporation as a monomer into polymer chains. This could lead to materials with tailored thermal, mechanical, and electronic properties. The inherent polarity of the pyrrolizinone unit could enhance inter-chain interactions, potentially influencing the morphology and charge transport characteristics of the resulting polymer films.

Potential in Opto-electronic Applications

The photophysical properties of pyrrolizinone derivatives suggest their potential for use in opto-electronic devices. Research into various pyrrolizine-3-one derivatives has revealed interesting absorption and emission characteristics. tandfonline.com These compounds exhibit absorption maxima in the ultraviolet-visible range and can be engineered to fluoresce at various wavelengths. tandfonline.com

A study on a series of pyrrolizine-3-one derivatives demonstrated that their photophysical properties are highly dependent on the substituents attached to the core structure. For example, the introduction of a pyrrolyl substituent can significantly impact the Stokes shift and quantum yield. tandfonline.com The ability to tune these properties through synthetic modification is a key advantage for their application in opto-electronic materials.

The potential applications for such fluorescent molecules are diverse, ranging from organic light-emitting diodes (OLEDs) to fluorescent probes and sensors. In OLEDs, pyrrolizinone-based materials could potentially serve as emissive components or host materials in the emissive layer. The development of all-polymer optoelectronic devices is a growing field, and the incorporation of pyrrolizinone units could offer a novel route to materials with tailored refractive indices and semiconducting properties.

Below is a table summarizing the photophysical properties of some synthesized pyrrolizine-3-one derivatives, highlighting their potential for opto-electronic applications. tandfonline.com

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |

| Pyrrolizine-3-one Derivative 1 | Dichloromethane | 306 | 465 | 159 | 0.002 |

| Pyrrolizine-3-one Derivative 2 | Dichloromethane | 416 | 614 | 198 | 0.046 |

| Pyrrolizine-3-one Derivative 3 | Acetonitrile | 310 | 470 | 160 | 0.003 |

| Pyrrolizine-3-one Derivative 4 | Acetonitrile | 412 | 608 | 196 | 0.035 |

This data is illustrative of the types of photophysical properties observed in pyrrolizine-3-one derivatives and is based on reported findings for analogous structures. tandfonline.com

Catalytic Roles of Pyrrolizinone-Derived Systems

The application of pyrrolizinone derivatives in catalysis is a nascent field. However, the structural features of the this compound scaffold, including the presence of nitrogen and a carbonyl group, suggest potential for its use as a ligand in metal-catalyzed reactions or as an organocatalyst.

Applications in Homogeneous and Heterogeneous Catalysis

While direct catalytic applications of this compound are not extensively reported, the broader family of pyrrole-based ligands has seen significant use in transition metal catalysis. These ligands can coordinate to a metal center and influence its reactivity and selectivity. A pyrrolizinone-derived ligand could potentially chelate a metal ion through its nitrogen and oxygen atoms, creating a stable complex that could catalyze a variety of organic transformations.

In homogeneous catalysis, such complexes could be soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. For heterogeneous catalysis, these pyrrolizinone-based complexes could be immobilized on a solid support, facilitating catalyst separation and recycling, which are key principles of green chemistry.

Design and Optimization of Multi-Catalytic Hybrid Materials

Multi-catalytic hybrid materials, which combine different catalytic functionalities within a single material, are at the forefront of catalysis research. The pyrrolizinone scaffold could be integrated into such systems. For instance, a polymer or a metal-organic framework (MOF) could be functionalized with pyrrolizinone units. These units could then be used to anchor metal nanoparticles or single-atom catalysts, creating a multifunctional material where the pyrrolizinone moiety plays a role in the catalytic cycle or in modulating the properties of the active catalytic site.

Role in Fine Chemical Synthesis and Green Chemistry Processes

The development of efficient and selective catalysts is crucial for the synthesis of fine chemicals. Pyrrolizinone-derived catalysts could potentially play a role in asymmetric synthesis, where the chiral nature of a functionalized pyrrolizinone ligand could be used to induce enantioselectivity in a reaction.

From a green chemistry perspective, the use of catalysts derived from readily accessible scaffolds like pyrrolizinone is attractive. If these catalysts can operate under mild conditions, in environmentally benign solvents, and can be easily recycled, they would contribute to the development of more sustainable chemical processes. The use of pyrrolizinone derivatives in multicomponent reactions, which increase atom economy by combining multiple reactants in a single step, is another potential avenue for their application in green chemistry.

Pyrrolizinone as a Scaffold in Supported Catalysts

No published research was found describing the use of this compound as a scaffold for the development of supported catalysts. Therefore, no detailed research findings or data tables on its performance in this role can be provided.

Future Directions and Emerging Research Avenues for 5,6 Dihydro 1h Pyrrolizin 3 2h One Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Pyrrolizinone Derivatives

The future synthesis of 5,6-Dihydro-1H-pyrrolizin-3(2H)-one derivatives will undoubtedly be guided by the principles of green and sustainable chemistry. nih.govnih.gov Current methodologies, while effective, often rely on multi-step procedures and harsh reaction conditions. The development of more efficient and environmentally benign synthetic routes is paramount.

Future research will likely focus on:

One-Pot and Tandem Reactions: Streamlining synthetic sequences by combining multiple transformations into a single operation will be a key area of development. This approach not only reduces waste and improves efficiency but also allows for the rapid generation of molecular diversity. nih.gov

Catalytic Strategies: The exploration of novel catalysts, including transition metals and organocatalysts, will enable milder reaction conditions and greater control over selectivity. nih.gov For instance, iridium-catalyzed pyrrole (B145914) synthesis from renewable alcohols offers a sustainable blueprint that could be adapted for pyrrolizinone construction. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of pyrrolizinone intermediates could lead to more efficient and reproducible manufacturing processes.

Alternative Energy Sources: The use of microwave irradiation and sonication can accelerate reaction rates and improve yields, often under solvent-free conditions, contributing to more sustainable practices.

Bio-based Starting Materials: A significant long-term goal will be the transition from petroleum-based feedstocks to renewable bio-based sources for the synthesis of the pyrrolizinone core. nih.gov

| Synthetic Strategy | Potential Advantages |

| One-Pot Reactions | Reduced waste, time, and cost; increased efficiency. nih.gov |

| Novel Catalysis | Milder conditions, higher selectivity, lower energy consumption. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

| Alternative Energy | Faster reaction times, improved yields, reduced solvent use. |

| Bio-based Feedstocks | Increased sustainability, reduced reliance on fossil fuels. nih.gov |

Advanced Computational Design and Predictive Modeling for Enhanced Interactions

Computational chemistry and molecular modeling are poised to play a transformative role in the future of pyrrolizinone research. These tools will enable the in silico design of novel derivatives with tailored properties, significantly accelerating the discovery and development process.

Key areas of focus will include:

Predictive Modeling of Properties: Quantum mechanical calculations and quantitative structure-activity relationship (QSAR) studies will be employed to predict the electronic, photophysical, and biological properties of new pyrrolizinone derivatives before their synthesis. This will allow researchers to prioritize candidates with the highest potential for specific applications.

Receptor-Ligand Interactions: For medicinal chemistry applications, molecular docking and dynamics simulations will provide detailed insights into the binding of pyrrolizinone derivatives to biological targets. This will facilitate the rational design of more potent and selective therapeutic agents.

Materials Science Applications: Computational modeling will be instrumental in designing pyrrolizinone-based materials with desired optical and electronic properties, such as those for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Reaction Mechanism Elucidation: Theoretical calculations will be used to investigate the mechanisms of known and novel reactions of pyrrolizinones, providing a deeper understanding of their reactivity and guiding the development of new synthetic methodologies.

Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations

While some reactions of the pyrrolizinone core have been explored, there remains a vast, uncharted territory of chemical reactivity waiting to be discovered. Future research will move beyond known transformations to uncover novel reactivity profiles.

Emerging research avenues include:

Asymmetric Catalysis: The development of enantioselective transformations to access chiral pyrrolizinone derivatives will be a major focus, particularly for applications in medicinal chemistry where stereochemistry is crucial.

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrolizinone scaffold offers a highly atom-economical approach to introduce new functional groups and build molecular complexity.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could unlock new reaction pathways for the functionalization of pyrrolizinones under mild conditions.

Ring-Opening and Rearrangement Reactions: Investigating the controlled ring-opening of the pyrrolizinone system could provide access to novel acyclic or alternative heterocyclic structures with unique properties.

Cycloaddition Reactions: Further exploration of [3+2] cycloaddition reactions involving the pyrrolizinone core could lead to the synthesis of complex polycyclic systems with interesting biological and material properties. tandfonline.com

Expanding Applications Beyond Traditional Fields, Particularly in Niche Materials and Catalysis

While the historical focus of pyrrolizinone research has been on their biological activity, the future will see a significant expansion into new application areas, particularly in materials science and catalysis.

Functional Dyes and Fluorescent Probes: The inherent fluorescence of some pyrrolizinone derivatives suggests their potential as building blocks for novel organic dyes and fluorescent probes for bioimaging and sensing applications. The tunability of their photophysical properties through chemical modification makes them attractive candidates for these applications. nih.gov

Organic Electronics: The conjugated π-system of the pyrrolizinone core could be exploited in the design of new organic semiconductors for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Polymer Chemistry: Pyrrolizinone derivatives could be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored thermal, optical, or electronic properties.

Organocatalysis: The pyrrolizinone scaffold, with its nitrogen-containing heterocyclic structure, has the potential to act as a novel organocatalyst for a variety of organic transformations. This is an almost entirely unexplored area of research.

Ligand Design for Catalysis: Pyrrolizinone derivatives could be designed to act as ligands for transition metal catalysts, potentially leading to new catalytic systems with unique reactivity and selectivity.

| Application Area | Potential of Pyrrolizinone Derivatives |

| Functional Dyes | Inherent fluorescence, tunable photophysical properties. nih.gov |

| Organic Electronics | Conjugated π-system for semiconducting properties. |

| Polymer Chemistry | Building blocks for functional polymers. |

| Organocatalysis | Nitrogen-containing heterocycle as a potential catalytic core. |

| Ligand Design | Coordination to transition metals for novel catalytic activity. |

Interdisciplinary Research Opportunities in Pyrrolizinone Chemistry

The future of this compound chemistry is inherently interdisciplinary. The full potential of this compound class will only be realized through collaborations between synthetic chemists, computational chemists, materials scientists, biologists, and engineers.

Key interdisciplinary opportunities include:

Chemical Biology: The development of pyrrolizinone-based chemical probes to study biological processes and elucidate disease mechanisms.

Medicinal Chemistry and Pharmacology: Collaborative efforts to design, synthesize, and evaluate new pyrrolizinone derivatives as therapeutic agents for a range of diseases.

Materials Science and Engineering: The design and fabrication of novel pyrrolizinone-based materials and devices for applications in electronics, photonics, and sensing.

Supramolecular Chemistry: The use of pyrrolizinone derivatives as building blocks for the construction of complex supramolecular architectures with emergent properties.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for exciting discoveries and innovations in the years to come.

Q & A

Q. What role does crystallographic data play in resolving stereochemical uncertainties in pyrrolizinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and conformer stability. For example, the (1S,2E,6R,7aR) configuration of a related pyrrolizinone was resolved using this method, revealing intramolecular hydrogen bonds critical to reactivity . Pair with computational conformational analysis to validate dynamic behaviors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products